molecular formula C11H15NO4S B2954245 Methyl 2-(N-ethylmethanesulfonamido)benzoate CAS No. 928708-57-0

Methyl 2-(N-ethylmethanesulfonamido)benzoate

Cat. No.: B2954245
CAS No.: 928708-57-0
M. Wt: 257.3
InChI Key: CLROIUFAUJYHFY-UHFFFAOYSA-N
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Description

Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS: 928708-57-0) is a sulfonamide-containing benzoate ester with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . Its structure consists of a benzoate backbone substituted at the 2-position with an N-ethylmethanesulfonamido group. This compound is synthesized via nucleophilic substitution or sulfonylation reactions, often involving ethylamine and methanesulfonyl chloride intermediates .

Key structural features include:

  • Hydrogen bonding: The sulfonamido group forms intramolecular N–H···O hydrogen bonds, stabilizing the molecular conformation .
  • Crystal packing: X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intermolecular C–H···O interactions contributing to layered packing .

Properties

IUPAC Name

methyl 2-[ethyl(methylsulfonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-8-6-5-7-9(10)11(13)16-2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLROIUFAUJYHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(N-ethylmethanesulfonamido)benzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(N-ethylmethanesulfonamido)benzoate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations in Sulfonamido-Benzoate Esters

The biological and physicochemical properties of sulfonamido-benzoate derivatives are highly influenced by substituents on the sulfonamide nitrogen and aromatic ring. Below is a comparative analysis:

Compound Name Substituent on Sulfonamide Molecular Weight (g/mol) Key Properties Reference
Methyl 2-(N-ethylmethanesulfonamido)benzoate Ethyl 257.31 Layered crystal packing; moderate lipophilicity
Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate Methoxycarbonylmethyl 331.34 Enhanced polarity due to ester group; used as a synthetic intermediate
Methyl 2-(N-allyl-4-methylphenylsulfonamido)benzoate Allyl and 4-methylphenyl 328.37 Increased steric bulk; potential for radical-mediated reactivity
Ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate 4-Ethoxyphenyl and glycyl 496.58 Higher molecular weight; complex hydrogen-bonding network

Key Observations :

  • Lipophilicity : The ethyl substituent in the target compound provides moderate lipophilicity, whereas methoxycarbonylmethyl groups (as in ) increase polarity, impacting solubility.
  • Crystallinity : Compounds with bulky substituents (e.g., allyl or 4-methylphenyl in ) exhibit less dense packing compared to the layered structure of the target compound .

Activity Comparison :

Structural Analysis via Crystallography

Crystallographic data for selected compounds:

Compound Dihedral Angle (Benzene-Sulfonamide) Hydrogen Bonds Software Used Reference
This compound 80.2° N–H···O, C–H···O SHELX-97 , Mercury
2-Chloro-5-(2-iodobenzenesulfonamido)-benzoic acid 72.5° O–H···O, N–H···O WinGX

Insights :

  • The larger dihedral angle in the target compound (80.2°) suggests greater torsional strain compared to chlorinated analogs (72.5°), affecting conformational flexibility .
  • Software like Mercury CSD 2.0 enables visualization of voids and interaction motifs, critical for understanding packing efficiency .

Biological Activity

Methyl 2-(N-ethylmethanesulfonamido)benzoate (C11H15NO4S) is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications based on various research findings.

Chemical Structure

This compound is characterized by a methoxycarbonyl group attached to a benzene ring, with a sulfonamide functional group that enhances its biological activity. The structural formula can be represented as follows:

C11H15NO4S\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

The compound exhibits a distorted tetrahedral geometry around the sulfur atom, which plays a crucial role in its interaction with biological targets .

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of methyl benzoate compounds, including this compound, possess notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. In one study, it was reported that certain sulfonamide derivatives demonstrated effective antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 10 µg/mL .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of serine proteases, which are critical in numerous biological processes including inflammation and immune response. Specifically, it has been shown to inhibit human leukocyte elastase and porcine pancreatic elastase, suggesting potential therapeutic applications in conditions characterized by excessive protease activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 2.5 - 10 µg/mL
Enzyme InhibitionHuman leukocyte elastaseSignificant inhibition
AntifungalVarious fungal strainsModerate inhibition

Case Study: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against several strains of bacteria. The results indicated that at concentrations of 5 µg/mL, the compound effectively inhibited the growth of multiple strains of Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential utility of this compound as an alternative therapeutic agent in treating resistant bacterial infections .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(N-ethylmethanesulfonamido)benzoate, and how is purity optimized?

The compound is typically synthesized via sulfonylation of methyl 2-aminobenzoate with ethyl methanesulfonyl chloride under basic conditions (e.g., using NaHCO₃ or pyridine). Key steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of amine to sulfonyl chloride to minimize side reactions.
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol/water mixtures ensures high purity (>95%) . Characterization involves 1H/13C NMR (confirming sulfonamide NH and ester COOCH₃ groups), IR (S=O stretching at ~1350–1150 cm⁻¹), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : A Bruker KAPPA APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).
  • Structure solution : SHELXS/SHELXD for phase determination via direct methods.
  • Refinement : SHELXL for least-squares refinement, achieving R-factors <0.05. The triclinic P1 space group (a = 8.0161 Å, b = 8.4386 Å) is commonly reported . Visualization tools like Mercury CSD analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

  • Disorder handling : Partial occupancy refinement in SHELXL, guided by electron density maps. For example, ethyl group disorder may require splitting atomic positions.
  • Twinning detection : Use PLATON to analyze intensity statistics. If twinning is present (e.g., twin law -h, -k, -l), refine with TWIN/BASF commands in SHELXL .
  • Validation tools : CheckCIF/PLATON alerts ensure geometric plausibility (e.g., bond lengths within 3σ of expected values) .

Q. What computational methods predict the reactivity and stability of this compound in synthetic pathways?

  • DFT calculations : Gaussian or ORCA software optimize geometry (B3LYP/6-311++G(d,p)) and calculate thermodynamic stability (ΔG of formation).
  • Retrosynthesis tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose synthetic routes by analogy to sulfonamide derivatives, prioritizing one-step reactions .
  • Molecular docking : AutoDock Vina assesses potential biological targets (e.g., carbonic anhydrase) by evaluating sulfonamide-Zn²+ interactions .

Q. How do structural modifications (e.g., substituent changes) affect biological activity in sulfonamide derivatives?

  • SAR studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to test steric effects on enzyme inhibition.
  • Bioactivity assays : Antimicrobial screening (MIC against E. coli or S. aureus) and cytotoxicity (MTT assay on HeLa cells) quantify potency.
  • Electron-withdrawing groups : Fluorine substitution at the benzene ring enhances metabolic stability but may reduce solubility .

Methodological Considerations

Q. What analytical techniques resolve overlapping signals in NMR spectra of this compound?

  • 2D NMR : HSQC and HMBC correlate 1H-13C couplings to assign ambiguous peaks (e.g., distinguishing aromatic protons).
  • Variable temperature NMR : Heating to 50°C reduces rotational barriers, sharpening split signals from hindered sulfonamide groups.
  • Deuterated solvents : DMSO-d₆ improves resolution by stabilizing NH protons through hydrogen bonding .

Q. How are intermolecular interactions in the crystal lattice leveraged for material science applications?

  • Void analysis : Mercury CSD calculates solvent-accessible voids (e.g., 12.4% volume in the title compound) for porosity studies.
  • Hirshfeld surfaces : CrystalExplorer maps contact contributions (e.g., H···O = 25%, H···H = 65%) to predict packing efficiency .

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